molecular formula C13H13F3O B13085797 3-(2-(Trifluoromethyl)phenyl)cyclohexanone

3-(2-(Trifluoromethyl)phenyl)cyclohexanone

Cat. No.: B13085797
M. Wt: 242.24 g/mol
InChI Key: JYNYFWVUVVZHFL-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)cyclohexanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)phenyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(Trifluoromethyl)phenyl)cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities, as it can interact with enzymes, receptors, and other biomolecules, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)cyclohexanone
  • 4-(Trifluoromethyl)phenylcyclohexanone
  • 2-(Trifluoromethyl)phenylcyclohexanol

Uniqueness

3-(2-(Trifluoromethyl)phenyl)cyclohexanone stands out due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This unique structure imparts distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]cyclohexan-1-one

InChI

InChI=1S/C13H13F3O/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-2,6-7,9H,3-5,8H2

InChI Key

JYNYFWVUVVZHFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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